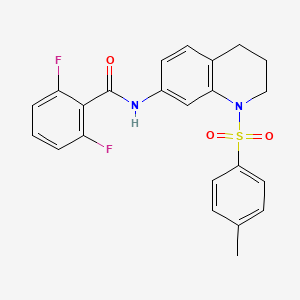

2,6-二氟-N-(1-甲苯磺酰-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

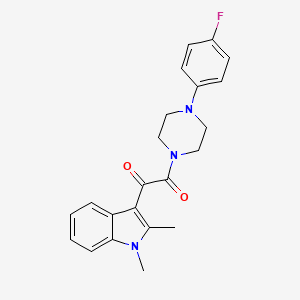

2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that likely contains a benzamide core structure with additional functional groups that provide specific chemical properties. The presence of difluoro substituents on the benzamide ring suggests enhanced electronic properties, while the tosyl-tetrahydroquinolinyl moiety indicates a complex molecular architecture that could be relevant in various chemical reactions or as a potential pharmacophore.

Synthesis Analysis

The synthesis of related benzamide compounds has been explored in recent studies. For instance, a highly mono-selective ortho-trifluoromethylation of benzamides has been achieved using Cu-promoted C-H activations, employing an 8-aminoquinoline group as a directing group and Togni reagent II as the CF3 source . This method demonstrates the potential for introducing fluorinated groups into the benzamide structure, which could be applicable to the synthesis of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by modifying the directing group or the fluorination reagent.

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would be characterized by the presence of electron-withdrawing fluorine atoms at the ortho positions of the benzamide ring, which could affect the electron density and reactivity of the molecule. The tosyl group attached to the tetrahydroquinoline ring would add steric bulk and could influence the molecule's conformation and its interactions with other molecules or biological targets.

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, it can be inferred from related research that such a molecule could participate in various chemical transformations. For example, the visible-light-induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones suggest that similar photochemical processes could be applicable to the synthesis or modification of the compound , potentially leading to the formation of CF2H/CF3-containing derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would be influenced by its molecular structure. The difluoro groups would likely increase the compound's lipophilicity and could affect its boiling and melting points. The presence of the tosyl group could enhance the molecule's acidity and reactivity due to its electron-withdrawing nature. The overall properties would be crucial for determining the compound's suitability in various applications, such as medicinal chemistry or as an intermediate in organic synthesis.

科学研究应用

在杂环化学中的合成与应用

研究表明氟化杂环的合成,突出了它们在制药和农用化学工业中的重要作用。例如,已通过铑 (III) 催化的 C-H 活化合成了氟化杂环,展示了此类方案在创建多样化且功能丰富的分子方面的合成潜力(Wu 等人,2017 年)。

成像应用

已合成氟-18 标记的苯甲酰胺类似物,用于使用正电子发射断层扫描 (PET) 成像实体瘤中的 sigma2 受体状态,强调了氟化化合物在诊断成像中的相关性(Tu 等人,2007 年)。

催化与有机合成

对可见光诱导和铜促进的苯甲酰胺全氟烷基化的研究为合成邻位全氟烷基取代的苯甲酸衍生物提供了直接的方法,证明了氟化化合物在催化过程中的效用(Chen 等人,2016 年)。

药物发现

研究探索了氟化喹啉衍生物的合成和抗菌活性,表明此类化合物在开发新的治疗剂中的潜力(Sheu 等人,1998 年)。

属性

IUPAC Name |

2,6-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O3S/c1-15-7-11-18(12-8-15)31(29,30)27-13-3-4-16-9-10-17(14-21(16)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGYCOWEIZCZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

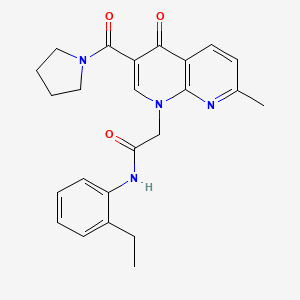

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

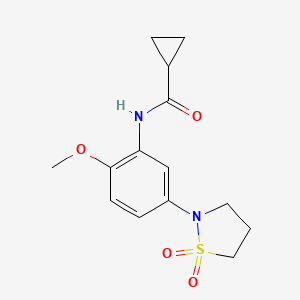

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

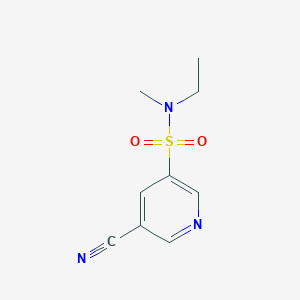

![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)